molecular formula C19H24N4O3S B2693214 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1210276-33-7

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2693214
CAS No.: 1210276-33-7
M. Wt: 388.49
InChI Key: RFCGVJXFUOVCLX-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

Urea derivatives, such as the ones mentioned in the study by Vidaluc et al. (1995), show significant antiacetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). The structural flexibility and the presence of a urea backbone in these compounds suggest that similar structural motifs in the compound could be explored for enzyme inhibition.

Antimicrobial and Antiproliferative Activity

Ureas synthesized from carbamidophosphoric acid dichlorides showed good antimicrobial activity, as reported by Haranath et al. (2007). This indicates that urea derivatives can be potent antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007). Additionally, Al-Mutairi et al. (2019) describe thiosemicarbazides and related urea derivatives showing significant anti-proliferative activity against human tumor cell lines (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019). This underlines the potential of urea derivatives in cancer research.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22-6-8-23(9-7-22)15(12-20-19(24)21-18-3-2-10-27-18)14-4-5-16-17(11-14)26-13-25-16/h2-5,10-11,15H,6-9,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCGVJXFUOVCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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